![molecular formula C22H22FN5O3 B2844477 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251696-04-4](/img/structure/B2844477.png)
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is an intriguing compound featuring several diverse functional groups, including a triazole ring, fluorophenyl group, piperidinyl moiety, and methoxybenzamide structure
Mechanism of Action
Target of Action
The compound, N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, is a synthetic piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely interacts with its targets to inhibit their function, leading to its various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Similar piperidine derivatives are generally known to be metabolized in the liver, and their metabolites are excreted in the urine .
Result of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely exerts its effects at the molecular and cellular levels to inhibit the function of its targets, leading to its various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process:
Formation of Triazole Core: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a 4-fluorophenyl azide and an alkyne, forming the triazole ring.
Attachment of Piperidinyl Group: : The triazole compound undergoes amidation with 4-piperidinecarboxylic acid to form the desired piperidinyl substituent.
Formation of Methoxybenzamide: : Finally, the piperidine derivative is coupled with 2-methoxybenzoic acid through another amidation reaction.
Reaction conditions typically include solvents such as dichloromethane (DCM) or dimethylformamide (DMF), with catalysts and reagents like copper sulfate and sodium ascorbate for the CuAAC reaction.
Industrial Production Methods
Industrial production may involve continuous flow synthesis techniques to optimize yield and efficiency. Large-scale synthesis would require rigorous control of temperature, pressure, and reaction times to ensure purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group under specific conditions.
Reduction: : The carbonyl group in the benzamide structure is reducible to a corresponding amine or alcohol.
Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in aqueous or organic media.
Reduction: : Sodium borohydride or lithium aluminium hydride in polar aprotic solvents.
Substitution: : Reagents like nucleophiles (amines, alkoxides) in polar solvents (ethanol, DMF).
Major Products
Oxidation: : Hydroxybenzamide derivative.
Reduction: : Corresponding amine or alcohol products.
Substitution: : Nucleophile-substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, especially in the formation of complex heterocyclic structures.
Biology
In biological research, it is studied for its interactions with cellular proteins and enzymes, helping to elucidate biochemical pathways.
Medicine
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide shows potential in medicinal chemistry for the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes involved in disease processes.
Industry
Industrial applications include its use as an intermediate in the synthesis of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-1,2,3-triazole
4-piperidinecarboxylic acid derivatives
2-methoxybenzamide analogs
Uniqueness
The uniqueness of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide lies in its combined functional groups, leading to unique chemical reactivity and biological activity compared to its analogs.
This comprehensive exploration highlights the compound's multifaceted nature and potential across various scientific domains.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{22}FN_{5}O_{3}
- Molecular Weight : 373.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structural Features
Feature | Description |
---|---|
Triazole Ring | A five-membered ring containing three nitrogen atoms, contributing to the compound's biological activity. |
Piperidine Moiety | A six-membered ring that enhances solubility and bioavailability. |
Fluorophenyl Group | The presence of fluorine may increase lipophilicity and alter pharmacokinetics. |
Methoxybenzamide | This functional group can enhance binding affinity to biological targets. |
Anticancer Activity
Recent studies have indicated that compounds with triazole structures exhibit significant anticancer properties. For instance, a derivative of the compound under consideration has shown promising results in inhibiting breast cancer cell proliferation by inducing apoptosis and blocking key signaling pathways such as Notch-AKT .
The proposed mechanism includes:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Signaling Pathways : It interferes with critical pathways involved in cell survival and proliferation.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's triazole ring may interact with fungal enzymes, inhibiting their growth. In vitro studies have demonstrated efficacy against various bacterial strains, although specific data for this compound is limited.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the piperidine or methoxybenzamide components could lead to enhanced potency or selectivity against specific targets.
Study 1: Anticancer Efficacy
A study investigated the effects of the compound on breast cancer cell lines. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
Study 2: Antimicrobial Assessment
In another research effort, the compound was tested against several microbial strains. The findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against Gram-positive bacteria.
- Mechanism : Preliminary data suggest inhibition of cell wall synthesis as a possible mechanism.
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJFJUQDUZZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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